5-Bromonicotinic acid
Overview
Description
5-Bromonicotinic acid (5-Brnic) is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It has been used as a versatile ligand in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers due to its ability to bind metal ions through its carboxylate group and potentially through the nitrogen atom of the pyridine ring. The presence of the bromine atom allows for additional interactions, such as halogen bonding, which can influence the structural assembly and properties of the resulting compounds .
Synthesis Analysis
The synthesis of 5-Brnic and its derivatives has been explored in several studies. For instance, novel lanthanide complexes with 5-Brnic were synthesized, revealing different coordination geometries and crystal structures . Additionally, a series of coordination compounds were generated by the hydrothermal method from metal(II) nitrates and 5-Brnic, demonstrating the influence of 5-Brnic in forming diverse metal-organic networks . Furthermore, a deuterium-labeled nicotinic acid was prepared from methyl 5-bromonicotinate through palladium-catalyzed deuterolysis, followed by acid hydrolysis .
Molecular Structure Analysis
The molecular structure of 5-Brnic has been characterized using various spectroscopic techniques and theoretical studies. For example, the crystal structures of 5-Brnic in different solvates were determined using single-crystal and powder X-ray diffraction, revealing the formation of infinite polar chains and centrosymmetric dimers through hydrogen bonding . Additionally, a triphenyltin(IV) complex with 5-Brnic was synthesized and its structure was elucidated by X-ray single-crystal diffraction, showing a trigonal bipyramidal geometry around the tin atoms .
Chemical Reactions Analysis
5-Brnic participates in various chemical reactions due to its reactive sites. It has been used to synthesize a compound with antibacterial activity through a condensation reaction with 4-chlorobenzaldehyde . The bromine atom in 5-Brnic also facilitates the formation of halogen bonds in coordination polymers, contributing to the assembly of supramolecular networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Brnic and its complexes have been extensively studied. The lanthanide complexes of 5-Brnic exhibit strong luminescent emission intensities, indicating the suitability of 5-Brnic for the sensitization of luminescence in these metals . The coordination compounds driven by 5-Brnic show diverse supramolecular architectures and have been studied for their luminescent and magnetic properties . Additionally, metal-organic frameworks based on 5-Brnic have demonstrated multifunctional capabilities, including H2 purification and photoluminescence .
Scientific Research Applications
Antibacterial Activity
5-Bromonicotinic acid has been explored for its antibacterial properties. Wen-hui Li (2009) synthesized a compound from 5-bromonicotinic acid which demonstrated excellent antibacterial activity. The compound, characterized by various methods such as IR spectrum and X-ray single crystal determination, showed a trans configuration and was linked through intermolecular hydrogen bonds, forming layers in its crystal structure (Li, 2009).
Hydrogen Purification
5-Bromonicotinic acid has been utilized in the synthesis of metal-organic frameworks with potential applications in hydrogen purification. Calahorro et al. (2012) synthesized two metal-organic frameworks based on 5-bromonicotinic acid with cadmium and cobalt, revealing properties like intense photoluminescence and antiferromagnetic interaction. These frameworks exhibited capabilities for hydrogen purification, as evidenced by adsorption studies and Monte Carlo simulations (Calahorro et al., 2012).
Photoluminescence and Micromorphology Control
The compound has been involved in the synthesis of organic-inorganic hybrid materials. Wang et al. (2006) described the syntheses of modified 5-bromonicotinic acid and its use in creating hybrid materials with covalent bonds, revealing strong emissions in green, red, or blue due to the intramolecular energy transfer process within these hybrids. The study highlighted the compound's role in controlling micromorphology and enhancing photoluminescence (Wang, Yan, & Zhang, 2006).
Halogen Bonding in Coordination Polymers
5-Bromonicotinic acid has been instrumental in assembling supramolecular networks through halogen bonding in coordination polymers. Gu et al. (2014) generated a series of coordination compounds, demonstrating the compound's versatility as a building block. The tethered bromine atom played a crucial role in reinforcing and extending structures into diverse 3D supramolecular networks through various halogen bonding interactions. This study shed light on the utility of 5-bromonicotinic acid in engineering supramolecular architectures (Gu et al., 2014).
Safety And Hazards
5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Future Directions
5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .
properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Record name | 5-bromonicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonicotinic acid | |
CAS RN |
20826-04-4 | |
Record name | 5-Bromonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20826-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
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Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Bromonicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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